Cdk9-IN-22
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cdk9-IN-22 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a kinase involved in the regulation of transcriptional elongation. CDK9 plays a crucial role in the transcription of genes by phosphorylating the carboxyl-terminal domain of RNA polymerase II, which is essential for the elongation phase of transcription. Inhibition of CDK9 has been explored as a therapeutic strategy for various cancers and other diseases characterized by aberrant transcriptional regulation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cdk9-IN-22 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of Key Intermediates: The synthesis begins with the preparation of key intermediates through a series of cyclization, reduction, and nucleophilic substitution reactions.
Coupling Reactions: The key intermediates are then coupled using Suzuki-Miyaura cross-coupling reactions to form the core structure of this compound.
Final Modifications: The final product is obtained through deprotection and substitution reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput synthesis techniques, optimization of reaction conditions to improve yield and purity, and implementation of robust purification methods to ensure the final product meets regulatory standards .
化学反応の分析
Types of Reactions
Cdk9-IN-22 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: Nucleophilic substitution reactions are common, especially at the halogenated positions on the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often under basic conditions
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and quinone derivatives .
科学的研究の応用
Cancer Research: As a selective inhibitor of CDK9, Cdk9-IN-22 has shown promise in the treatment of cancers characterized by dysregulated transcription, such as acute myeloid leukemia and certain solid tumors
Biology: The compound is used to study the role of CDK9 in transcriptional regulation and its impact on gene expression
Medicine: Beyond cancer, this compound is being explored for its potential in treating other diseases involving aberrant transcription, such as viral infections and inflammatory diseases
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new therapeutic agents targeting CDK9
作用機序
Cdk9-IN-22 exerts its effects by selectively inhibiting CDK9, thereby preventing the phosphorylation of the carboxyl-terminal domain of RNA polymerase II. This inhibition disrupts the elongation phase of transcription, leading to reduced expression of genes involved in cell proliferation and survival. The compound targets the ATP-binding site of CDK9, blocking its kinase activity and downstream signaling pathways .
類似化合物との比較
Similar Compounds
Flavopiridol: A first-generation CDK inhibitor with broad activity against multiple CDKs, including CDK9.
NVP-2: A selective CDK9 inhibitor with potent antitumor activity.
KB-0742: An orally bioavailable CDK9 inhibitor currently in clinical trials
Uniqueness of Cdk9-IN-22
This compound is unique in its high selectivity for CDK9, which minimizes off-target effects and enhances its therapeutic potential. Unlike broad-spectrum CDK inhibitors like flavopiridol, this compound specifically targets CDK9, making it a more precise tool for studying CDK9-related pathways and developing targeted therapies .
特性
分子式 |
C28H28FN5O2 |
---|---|
分子量 |
485.6 g/mol |
IUPAC名 |
N-[2-(dimethylamino)ethyl]-4-[[4-(4-fluoro-2-phenylmethoxyphenyl)pyrimidin-2-yl]amino]benzamide |
InChI |
InChI=1S/C28H28FN5O2/c1-34(2)17-16-30-27(35)21-8-11-23(12-9-21)32-28-31-15-14-25(33-28)24-13-10-22(29)18-26(24)36-19-20-6-4-3-5-7-20/h3-15,18H,16-17,19H2,1-2H3,(H,30,35)(H,31,32,33) |
InChIキー |
LCXZICIILKXCSS-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)NC2=NC=CC(=N2)C3=C(C=C(C=C3)F)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。